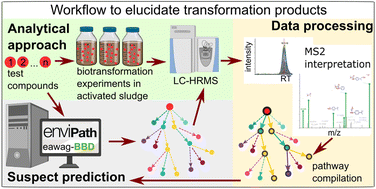Combining predictive and analytical methods to elucidate pharmaceutical biotransformation in activated sludge†
Environmental Science: Processes & Impacts Pub Date: 2023-08-04 DOI: 10.1039/D3EM00161J
Abstract
While man-made chemicals in the environment are ubiquitous and a potential threat to human health and ecosystem integrity, the environmental fate of chemical contaminants such as pharmaceuticals is often poorly understood. Biodegradation processes driven by microbial communities convert chemicals into transformation products (TPs) that may themselves have adverse ecological effects. The detection of TPs formed during biodegradation has been continuously improved thanks to the development of TP prediction algorithms and analytical workflows. Here, we contribute to this advance by (i) reviewing past applications of TP identification workflows, (ii) applying an updated workflow for TP prediction to 42 pharmaceuticals in biodegradation experiments with activated sludge, and (iii) benchmarking 5 different pathway prediction models, comprising 4 prediction models trained on different datasets provided by enviPath, and the state-of-the-art EAWAG pathway prediction system. Using the updated workflow, we could tentatively identify 79 transformation products for 31 pharmaceutical compounds. Compared to previous works, we have further automatized several steps that were previously performed by hand. By benchmarking the enviPath prediction system on experimental data, we demonstrate the usefulness of the pathway prediction tool to generate suspect lists for screening, and we propose new avenues to improve their accuracy. Moreover, we provide a well-documented workflow that can be (i) readily applied to detect transformation products in activated sludge and (ii) potentially extended to other environmental studies.

Recommended Literature
- [1] Morphology modulation and application of Au(i)–thiolate nanostructures†
- [2] On the role of functional groups in the formation of diazonium based covalent attachments: dendritic vs. layer-by-layer growth†
- [3] A highly efficient preconcentration route for rapid and sensitive detection of endotoxin based on an electrochemical biosensor
- [4] Effect of CdS shell thickness on the optical properties of water-soluble, amphiphilic polymer-encapsulated PbS/CdS core/shell quantum dots
- [5] Effects of palmatine hydrochloride mediated photodynamic therapy on oral squamous cell carcinoma
- [6] Inverted vortex fluidic exfoliation and scrolling of hexagonal-boron nitride†
- [7] Dinuclear complexes of Mn, Co, Zn and Cd assembled with 1,4-cyclohexanedicarboxylate: synthesis, crystal structures and acetonitrile fluorescence sensing properties†
- [8] Front cover
- [9] NHC-catalyzed one-pot oxidation and oxidative esterification of allylic alcohols using TEMPO: the effect of alcohol additives†
- [10] Carbon dioxide reduction by lanthanide(iii) complexes supported by redox-active Schiff base ligands†










